molecular formula C9H8FN3 B13339135 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine

Cat. No.: B13339135
M. Wt: 177.18 g/mol
InChI Key: GHJAVFWBPIHTGV-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is an organic compound that features a fluorine atom, an imidazole ring, and a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoroaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted phenylamine derivatives.

Scientific Research Applications

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(1H-imidazol-2-yl)pyridine
  • 4-Fluoro-2-(1H-imidazol-2-yl)phenol

Uniqueness

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is unique due to its specific combination of a fluorine atom and an imidazole ring attached to a phenylamine structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is an organic compound notable for its unique structure, which combines a fluorinated aromatic system with an imidazole ring. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}FN3_{3}
  • Molecular Weight : Approximately 177.18 g/mol
  • Structural Features :
    • Presence of a fluorine atom
    • An imidazole ring
    • An amine group attached to a phenyl group

The presence of these functional groups allows for diverse reactivity patterns, including nucleophilic substitutions and coordination with metal ions, which are crucial for its biological interactions.

Research indicates that compounds containing imidazole rings exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against bacterial and fungal pathogens.
  • Anticancer Properties : The imidazole moiety is associated with the inhibition of specific enzymes involved in cancer progression.

The unique reactivity of fluorinated compounds often enhances their interaction with biological targets, making them valuable in drug development.

Antimicrobial Effects

Studies have demonstrated that imidazole derivatives can inhibit the growth of various microorganisms. For instance, related compounds have been effective against:

  • Bacteria : Inhibition of cell wall synthesis and disruption of membrane integrity.
  • Fungi : Targeting ergosterol biosynthesis pathways.

These mechanisms suggest that this compound could be explored as a potential antimicrobial agent.

Anticancer Activity

The compound's structural similarity to known anticancer agents allows for hypothesized interactions with cellular pathways involved in tumorigenesis. Preliminary studies suggest that it may inhibit key enzymes or disrupt signaling pathways critical for cancer cell survival .

Study on Enzyme Inhibition

In vitro studies have shown that imidazole-containing compounds can inhibit protein kinases involved in cancer progression. For example, a related compound demonstrated a significant reduction in tumor necrosis factor-alpha (TNFα) release in preclinical models, indicating potential anti-inflammatory and anticancer properties .

Metabolic Stability Assessment

Recent research evaluated the metabolic stability of various imidazole derivatives, including this compound. The findings highlighted that fluorination at specific positions can enhance metabolic stability while reducing toxicity, making these compounds more viable as therapeutic agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-FluoroanilineFluorinated anilineEnhanced reactivity due to amino group
2-(1H-Imidazol-2-yl)anilineImidazole substituted anilinePotential antimicrobial properties
Benzimidazole derivativesContains benzimidazole ringBroader range of biological activity
5-FluorouracilFluorinated pyrimidineEstablished anticancer agent

This comparison illustrates how the unique features of this compound differentiate it from other compounds while highlighting its potential applications in pharmacology.

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

4-fluoro-2-(1H-imidazol-2-yl)aniline

InChI

InChI=1S/C9H8FN3/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13)

InChI Key

GHJAVFWBPIHTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=CN2)N

Origin of Product

United States

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